3-Amino-5-methoxypyridin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
3-amino-5-methoxy-1H-pyridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2ClH/c1-10-5-3-8-2-4(7)6(5)9;;/h2-3H,7H2,1H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBYMINMIKBMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C(C1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673831 | |
| Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105675-64-6 | |
| Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling reactions enable precise installation of substituents. In one protocol, 7-bromo-2-chloro-1,5-naphthyridine undergoes Buchwald-Hartwig amination with 5-methoxypyridin-3-amine in the presence of tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). The reaction proceeds in 1,4-dioxane at 140°C under microwave irradiation, yielding N2,N7-bis(5-methoxypyridin-3-yl)-1,5-naphthyridine-2,7-diamine with a 15 mg yield. Critical parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3 (19 mg) |
| Ligand | Xantphos (24 mg) |
| Base | Cs2CO3 (33 mg) |
| Solvent | 1,4-Dioxane (1 mL) |
| Temperature | 140°C |
| Reaction Time | 30 minutes (microwave) |
Post-reaction purification via silica gel chromatography (methanol/ethyl acetate) ensures product integrity, as confirmed by -NMR and mass spectrometry (MS m/z: 375 [M+H]).
Introduction of the 4-Hydroxyl Group
The 4-hydroxyl group is introduced via selective demethylation or hydroxylation of intermediates.
Selective Demethylation Using Lewis Acids
Aluminum chloride (AlCl3) in dichloromethane selectively cleaves methoxy groups at the 4-position while preserving the 5-methoxy substituent. For example, treating 3-amino-4,5-dimethoxypyridine with AlCl3 (1.5 equiv) at 0°C for 3 hours achieves >90% conversion to 3-amino-5-methoxypyridin-4-ol. The reaction mechanism involves coordination of AlCl3 to the methoxy oxygen, facilitating nucleophilic attack by chloride and subsequent hydrolysis to the hydroxyl group.
Hydroxylation via Directed Metalation
Directed ortho-metalation (DoM) leverages the amino group as a directing meta director. Lithiation of 3-amino-5-methoxypyridine with LDA (lithium diisopropylamide) at -78°C in THF generates a stabilized aryl lithium species at the 4-position. Quenching with trimethylborate followed by oxidative workup (H2O2, NaOH) installs the hydroxyl group, yielding 3-amino-5-methoxypyridin-4-ol in 65–72% yield.
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt enhances solubility and stability. Two protonation sites are implicated: the primary amino group and the pyridine nitrogen.
Acidic Deprotection and Salt Formation
Treating 3-amino-5-methoxypyridin-4-ol with hydrogen chloride (HCl) in methanol achieves quantitative salt formation. A representative protocol involves dissolving the free base (30–34 g) in methanol (170–180 mL) and adding thionyl chloride (SOCl2) dropwise at 30°C. After 10 hours, ethyl acetate extraction and vacuum drying yield the dihydrochloride salt with >98% purity.
Crystallization and Characterization
Recrystallization from ethanol/water (1:3) produces needle-like crystals suitable for X-ray diffraction. Key spectroscopic data include:
-
-NMR (D2O): δ 8.21 (d, J=2.7 Hz, 1H), 7.89 (d, J=2.7 Hz, 1H), 4.02 (s, 3H, OCH3).
-
MS (ESI): m/z 155.1 [M-2HCl+H].
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxypyridin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-Amino-5-methoxypyridin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxypyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methoxypyridine: A precursor in the synthesis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride.
4-Hydroxy-3-methoxypyridine: A structurally similar compound with different functional groups.
5-Methoxy-2-pyridinol: Another related compound with a methoxy group at a different position.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-Amino-5-methoxypyridin-4-ol dihydrochloride is a compound with significant biological activity, particularly in pharmacological and biochemical research. This article delves into its biological properties, mechanisms of action, and potential applications based on various studies and findings.
- Molecular Formula : C6H8N2O2·2HCl
- Molecular Weight : Approximately 140.15 g/mol
- Solubility : Enhanced solubility in aqueous environments due to the dihydrochloride form, making it suitable for biological applications .
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways critical for cellular function .
- Protein Binding : Studies indicate that this compound binds to proteins, affecting their function and stability in biological systems.
- Receptor Interaction : The compound may also act on G protein-coupled receptors (GPCRs), influencing signaling pathways involved in various physiological processes .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific pathogens .
- Antitumor Potential : There is emerging evidence that compounds similar to this compound exhibit antitumor activity by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
- Antiparasitic Activity : A study on related pyridine derivatives demonstrated potent activity against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .
- Cancer Research : In vitro studies have shown that derivatives of similar compounds can inhibit tumor cell proliferation, suggesting that this compound may also have therapeutic implications in oncology .
Research Findings
The following table summarizes key findings from various studies related to the biological activity of this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-amino-5-methoxypyridin-4-ol dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:
- Nitration and Reduction : Introduce an amino group via nitration followed by catalytic hydrogenation (e.g., Pd/C under H₂) .
- Methoxy Group Installation : Methoxylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH in DMF) .
- Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol/water) to yield the dihydrochloride salt.
Optimization focuses on controlling reaction stoichiometry (e.g., HCl excess for salt stability) and temperature (25–60°C) to avoid decomposition. Purity is assessed via HPLC (>98%) and elemental analysis .
Q. How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves dihydrochloride salt formation, confirming protonation at the amino and hydroxyl groups .
Advanced Research Questions
Q. What are the implications of the dihydrochloride salt form on the compound’s stability and bioavailability in pharmaceutical research?
- Enhanced Solubility : The dihydrochloride form improves aqueous solubility (>50 mg/mL at pH 2–3), critical for in vivo pharmacokinetic studies .
- Stability : Comparative studies show dihydrochloride salts exhibit superior thermal stability (decomposition >150°C) and reduced hygroscopicity vs. hydrochloride counterparts, minimizing storage challenges .
- Bioavailability : In rodent models, the dihydrochloride form demonstrates 20–30% higher oral bioavailability due to improved intestinal absorption, attributed to pH-dependent solubility .
Q. How can researchers design assays to evaluate this compound’s inhibitory activity against lysine-specific demethylase 1 (LSD1)?
- In Vitro Assays :
- Enzyme Inhibition : Use recombinant LSD1 with a fluorescent substrate (e.g., H3K4me2 peptide). Monitor demethylation via formaldehyde release (detected with Nash reagent at 405 nm). IC₅₀ values are calculated using dose-response curves (typical range: 0.1–1 µM) .
- Cellular Models : Treat leukemia cell lines (e.g., MV4-11) and measure H3K4me2 levels via Western blot. Apoptosis is quantified using Annexin V/PI staining .
- In Vivo Efficacy : Administer orally (10–50 mg/kg/day) in xenograft models. Tumor volume reduction and LSD1 target engagement are validated via immunohistochemistry .
Q. What analytical strategies resolve contradictions in reported spectral data for pyridine derivatives like this compound?
- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and HPLC retention times with authentic standards .
- Isotopic Labeling : Synthesize ¹⁵N- or ¹³C-labeled analogs to assign ambiguous peaks in complex spectra .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature experiments .
Methodological Considerations
Q. How should researchers handle discrepancies in synthetic yields across published protocols for this compound?
- Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (THF vs. ethanol), and reaction time.
- Impurity Profiling : Use LC-MS to identify by-products (e.g., over-methylated derivatives) and adjust protecting group strategies .
- Scale-Up Challenges : Pilot studies show >80% yield at 10 g scale with optimized HCl gas flow for salt precipitation .
Q. What computational tools predict the pharmacokinetic properties of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
